3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan

Descripción general

Descripción

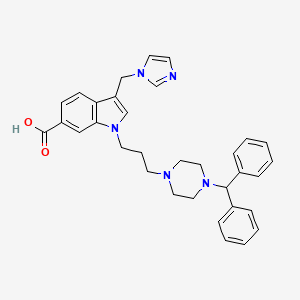

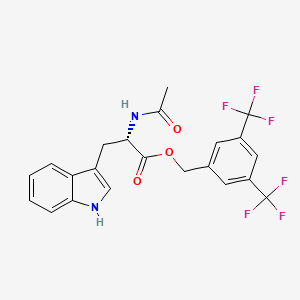

“3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” is a compound with the empirical formula C22H18F6N2O3 . It is a competitive substance P receptor antagonist and is more potent at cloned human NK-1 receptors than at cloned human NK-2 and NK-3 receptors .

Synthesis Analysis

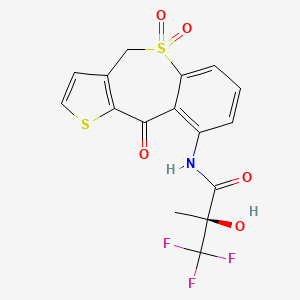

The synthesis of compounds related to “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” often involves the use of 3,5-bis(trifluoromethyl)benzyl bromide . For example, it has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .Molecular Structure Analysis

The molecular structure of “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” can be represented by the SMILES stringCC(=O)NC@@HC(=O)OCc3cc(cc(c3)C(F)(F)F)C(F)(F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan” include a molecular weight of 472.38 . It is a powder with a melting point of 147-148 °C (lit.) .Aplicaciones Científicas De Investigación

Treatment of Melanoma

L-732,138 has been found to induce apoptosis and counteract Substance P-related mitogenesis in human melanoma cell lines . It elicits cell growth inhibition in a concentration-dependent manner in the melanoma cells studied . The specific antitumor action of L-732,138 occurred through the NK-1 receptor and melanoma cell death was by apoptosis .

Treatment of Gastrointestinal Cancer

L-732,138 has been shown to induce apoptosis in human gastrointestinal cancer cell lines . It blocked the proliferation of gastrointestinal cancer cells in a concentration-dependent manner . The antitumor effect elicited by L-732,138 was via the NK-1 receptor . In addition, 72.1% and 59.3% apoptotic cells (chromatin condensation and nuclear fragmentation) were respectively found in gastric and colon cancer cell lines when L-732,138 (at IC 100 concentration) was administered .

Treatment of HEp-2 Cells

L-732,138 has been found to inhibit the growth of HEp-2 cells in a dose-dependent manner, with and without previous administration of Substance P .

Mecanismo De Acción

Target of Action

The primary target of L-732,138 is the Neurokinin-1 (NK-1) receptor . This receptor is known to play a significant role in various biological processes, including pain perception and inflammation. It has also been implicated in the proliferation of certain types of cancer cells .

Mode of Action

L-732,138 acts as a selective, potent, and competitive antagonist of the NK-1 receptor . This means it binds to the NK-1 receptor, preventing its natural ligand, Substance P (SP), from binding and activating the receptor . By blocking SP’s interaction with the NK-1 receptor, L-732,138 inhibits the downstream effects triggered by this interaction .

Biochemical Pathways

The NK-1 receptor, when activated by SP, stimulates various signaling pathways that are crucial for regulating cellular functions such as cell proliferation . By acting as an antagonist, L-732,138 blocks these pathways, leading to a decrease in cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a key characteristic.

Result of Action

The primary result of L-732,138’s action is the inhibition of cell growth . It has been shown to elicit cell growth inhibition in a concentration-dependent manner in various cell lines . Moreover, it has been found to induce apoptosis, or programmed cell death, in these cells . This dual action - inhibiting cell proliferation and promoting cell death - contributes to its potential antitumor effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYQYXVAWXAYQC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163989 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

CAS RN |

148451-96-1 | |

| Record name | N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148451-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)

![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)